Trichloroacetyl chloride

Catalog No.
S577403
CAS No.
76-02-8
M.F
C2Cl4O
M. Wt
181.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trichloroacetyl chloride

CAS Number

76-02-8

Product Name

Trichloroacetyl chloride

IUPAC Name

2,2,2-trichloroacetyl chloride

Molecular Formula

C2Cl4O

Molecular Weight

181.8 g/mol

InChI

InChI=1S/C2Cl4O/c3-1(7)2(4,5)6

InChI Key

PVFOMCVHYWHZJE-UHFFFAOYSA-N

SMILES

C(=O)(C(Cl)(Cl)Cl)Cl

Solubility

Sol in ether
Sol in alcohol

Synonyms

2,2,2-Trichloroacetyl Chloride; NSC 190466; Trichloroacetic Acid Chloride; Trichloroacetochloride;

Canonical SMILES

C(=O)(C(Cl)(Cl)Cl)Cl

Medicine

Summary of the Application: Trichloroacetyl chloride is a metabolite of halothane, a general anesthetic . It is thought to cause hepatitis by covalently bonding a Trichloroacetyl chloride hapten (a metabolite of halothane) to liver proteins .

Methods of Application: Trichloroacetyl chloride is metabolized in the body by Cytochrome P450 enzymes .

Results or Outcomes: The use of halothane and other anesthetics can lead to hepatitis, a serious health condition .

Insecticides

Summary of the Application: Trichloroacetyl chloride is used in the production of insecticides .

Results or Outcomes: The use of Trichloroacetyl chloride in insecticides contributes to effective pest control .

Fine Chemicals

Summary of the Application: Trichloroacetyl chloride is used in the production of fine chemicals .

Results or Outcomes: The use of Trichloroacetyl chloride in fine chemicals contributes to the production of high-quality chemical products .

Organic Intermediates

Summary of the Application: Trichloroacetyl chloride is used in the production of organic intermediates .

Results or Outcomes: The use of Trichloroacetyl chloride in organic intermediates contributes to the production of various organic compounds .

Environmental Science

Summary of the Application: Trichloroacetyl chloride is used as an alternative Cl atom precursor in laboratory settings .

Methods of Application: Trichloroacetyl chloride can be used with or without O2 as a source of Cl atoms. Photolysis studies in air and N2 diluent displayed COCl2 and CO as being the major photolysis products .

Results or Outcomes: The use of Trichloroacetyl chloride as a Cl atom precursor has been validated through relative rate studies .

Pharmaceuticals and Plant Protection

Summary of the Application: Trichloroacetyl chloride is used in the manufacture of pharmaceuticals and plant protection compounds .

Results or Outcomes: The use of Trichloroacetyl chloride in these fields contributes to the production of effective pharmaceuticals and plant protection compounds .

Preparation of Dihydro-1H-benzindoles

Summary of the Application: Trichloroacetyl chloride is used in the preparation of dihydro-1H-benzindoles .

Results or Outcomes: The use of Trichloroacetyl chloride in the preparation of dihydro-1H-benzindoles contributes to the production of this important class of compounds .

Synthesis of 3-Alkylbenzoxazolones

Summary of the Application: Trichloroacetyl chloride is used in the synthesis of 3-alkylbenzoxazolones .

Results or Outcomes: The use of Trichloroacetyl chloride in the synthesis of 3-alkylbenzoxazolones contributes to the production of these organic compounds .

Production of Trichloroacetic Acid Esters and Anhydrides

Summary of the Application: Trichloroacetyl chloride is used for manufacturing the esters and anhydrides of trichloroacetic acid .

Results or Outcomes: The use of Trichloroacetyl chloride in the production of trichloroacetic acid esters and anhydrides contributes to the production of these chemical compounds .

Production of Certain Acetoacetic Esters

Summary of the Application: Trichloroacetyl chloride produces certain acetoacetic esters, which are then employed to carry out chemical processes that give rise to molecules with industrial and medical uses .

Results or Outcomes: The use of Trichloroacetyl chloride in the production of certain acetoacetic esters contributes to the production of these important chemical compounds .

Trichloroacetyl chloride is an organic compound with the chemical formula C2Cl3OC_2Cl_3O. It is classified as an acyl chloride derived from trichloroacetic acid. This colorless, volatile liquid possesses a pungent odor and is denser than water. Trichloroacetyl chloride is highly reactive, particularly with water, producing trichloroacetic acid and hydrogen chloride upon hydrolysis . It is known for its strong irritant properties, causing severe irritation to skin, eyes, and respiratory systems upon exposure .

Trichloroacetyl chloride is a hazardous compound and should be handled with appropriate precautions due to the following properties:

  • Toxicity: It is highly corrosive and can cause severe irritation or burns upon contact with skin, eyes, or respiratory system [].
  • Reactivity: Reacts violently with water and alcohols, releasing hydrochloric acid fumes [, ].
Typical of acyl chlorides. Notable reactions include:

  • Hydrolysis: Reacts with water to yield trichloroacetic acid and hydrogen chloride:
    C2Cl3O+H2OC2HCl3O2+HClC_2Cl_3O+H_2O\rightarrow C_2HCl_3O_2+HCl
    This reaction occurs exothermically without generating gas .
  • Reaction with Amines: Trichloroacetyl chloride can oxidize tertiary amines, producing α-acylenamines. For instance, when reacted with triethylamine, it forms diethylvinylamine through a complex mechanism involving both ionic and free radical pathways .
  • Formation of Other Compounds: It can also react with various nucleophiles, leading to the synthesis of other organic compounds, including pharmaceuticals and agrochemicals .

Trichloroacetyl chloride exhibits significant biological activity primarily due to its reactivity and toxicity. It is classified as highly toxic by ingestion and inhalation, posing serious health risks upon exposure. Acute exposure can lead to severe irritation of the eyes, skin, and respiratory tract, along with potential gastrointestinal irritation if ingested . Its toxicological profile necessitates careful handling and appropriate safety measures in laboratory and industrial settings.

Trichloroacetyl chloride can be synthesized through several methods:

  • Direct Chlorination: One common method involves the chlorination of acetyl chloride or acetaldehyde in the presence of activated charcoal as a catalyst .
  • Refluxing Trichloroacetic Acid with Thionyl Chloride: A more traditional approach involves refluxing trichloroacetic acid with thionyl chloride, yielding trichloroacetyl chloride after distillation. This method has been reported to provide moderate yields .
  • Oxidative Reactions: The compound can also be generated through oxidative reactions involving various organic substrates under controlled conditions .

Trichloroacetyl chloride finds applications in several areas:

  • Organic Synthesis: It serves as a versatile reagent in organic chemistry for synthesizing various compounds, including pharmaceuticals and agrochemicals .
  • Manufacturing of Intermediates: Used in the production of intermediates for dyes and other chemical products.
  • Research

Research indicates that trichloroacetyl chloride interacts vigorously with several classes of compounds:

  • Water: Hydrolysis leads to the formation of trichloroacetic acid and hydrogen chloride.
  • Alcohols and Bases: It is incompatible with alcohols and bases, which may lead to violent reactions .
  • Oxidizing Agents: Strong oxidizing agents can react explosively with this compound, necessitating careful handling in mixed environments.

Trichloroacetyl chloride shares similarities with other acyl chlorides but exhibits unique characteristics that distinguish it from them. Below is a comparison table highlighting its uniqueness:

CompoundFormulaKey Characteristics
Trichloroacetyl ChlorideC2Cl3OC_2Cl_3OHighly toxic; strong irritant; used in organic synthesis
Acetyl ChlorideC2H3ClOC_2H_3ClOLess toxic; milder irritant; used in similar reactions
Benzoyl ChlorideC7H5ClOC_7H_5ClOAromatic compound; used in polymer synthesis
Butyryl ChlorideC4H7ClOC_4H_7ClOLess reactive; used in flavoring agents

Trichloroacetyl chloride's unique combination of high reactivity, toxicity, and specific applications in organic synthesis sets it apart from these similar compounds. Its ability to participate in diverse

Physical Description

Trichloroacetyl chloride appears as a colorless volatile liquid with a strong odor. Denser than water. Contact severely irritates skin, eyes and mucous membranes. May be very toxic by ingestion and inhalation. May be combustible.

Color/Form

Liquid

XLogP3

2.6

Boiling Point

244 °F at 760 mm Hg (EPA, 1998)
117.9 °C

Density

1.654 at 32 °F (EPA, 1998)
1.6202 at 20 °C/4 °C

Melting Point

-31.8 °C

UNII

9SN86T76Y6

GHS Hazard Statements

Aggregated GHS information provided by 55 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 55 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 54 of 55 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (98.15%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (11.11%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330 (90.74%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

21.32 mmHg
21.32 mm Hg @ 25 °C, determined from experimentally derived coefficients

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

76-02-8

Wikipedia

Trichloroacetyl chloride

Use Classification

Fire Hazards -> Corrosives, Reactive - 2nd degree

Methods of Manufacturing

Acetyl chloride is prepared from trichloroacetic acid and various inorganic acid chlorides (e.g., SOCl2, PCl3) or with P2O5 and HCl. More useful methods are the oxidation of tetrachloroethylene with fuming sulfuric acid, oxygen, or fuming nitric acid and sulfuric acid at 18-20 °C, or from the reaction of pentachloroethane and dry oxygen under UV light. It has been obtained in 37% yield from carbon tetrachloride and carbon monoxide in the presence of aluminum chloride at 200 °C and high pressure. The most common production method is the gas-phase, photochemical oxidation of tetrachloroethylene with oxygen. The reaction is initiated with UV light, with radioactive irradiation, or it is sensitized with chlorine or iodine.

General Manufacturing Information

Acetyl chloride, 2,2,2-trichloro-: ACTIVE

Analytic Laboratory Methods

Trichloroacetyl chloride was quantitated using a GC with FID fitted with a 10%SE-30 on Chromosorb WHP column.

Dates

Modify: 2023-08-15

Enantioselective synthesis of dihydro-1H-benzindoles

Gustavo P Silveira, Joseph P Marino
PMID: 23480349   DOI: 10.1021/jo302798j

Abstract

The first examples of dihydro-1H-benzindoles by enantioselective γ-lactamization reaction of naphthyl sulfilimines with trichloroacetyl chloride in the presence of ZnCu as catalyst (≥98:2 er and 65-80% yields) are described. Products are obtained by [3,3]-sigmatropic rearrangement of the azasulfonium enolate or followed by a second allylic rearrangement that transfers chirality. The absolute stereochemistry was confirmed by X-ray crystallography, which provides support for the mechanisms proposed.


Trichloroacetyl chloride, CCl

Sofie Askjær Hass, Simone Thirstrup Andersen, Ole John Nielsen
PMID: 32356541   DOI: 10.1039/d0em00105h

Abstract

An investigation of CCl3COCl was conducted with the purpose of using the compound as an alternative Cl atom precursor in laboratory settings. CCl3COCl can be used with or without O2 as a source of Cl atoms and photolysis studies in air and N2 diluent displayed COCl2 and CO as being the major photolysis products. Relative rate studies were performed to determine the Cl atom rate coefficients for reaction with CH3Cl and C2H2 and the results were in agreement with literature values. Cl atom rate coefficients for reaction with n-CH2[double bond, length as m-dash]CH(CH2)3CN and n-CH2[double bond, length as m-dash]CH(CH2)4CN were determined as (2.95 ± 0.58) × 10-10 and (3.73 ± 0.60) × 10-10 cm3 molecule-1 s-1, respectively. CCl3COCl requires UV-C irradiation, so not all molecules are feasible for use in e.g. relative rate studies. Furthermore, it is recommended to perform experiments with O2 present, as this minimizes IR feature disturbance from product formation.


Synthesis of 1,4-dichloro-1,3-butadienes by rhodium complex catalyzed reaction of terminal alkynes with trichloroacetyl chloride

Taigo Kashiwabara, Kouichirou Fuse, Takeshi Muramatsu, Masato Tanaka
PMID: 19921803   DOI: 10.1021/jo902088p

Abstract

Chlorinative dimerization of terminal alkynes with trichloroacetyl chloride as chlorine donor proceeds in the presence of rhodium catalysts to give (Z,Z)-1,4-dichloro-1,3-butadienes stereoselectively. Ligand screening has revealed that reactions using sterically bulky and electron-donating ligands like trimesitylphosphine are high yielding. The reaction is compatible with a range of functional groups to give the title compounds nearly quantitatively in most cases. A mechanistic possibility involving coupling of beta-chloroalken-1-yl intermediate has been discussed.


Trichloroacetylation of some cyclic enamines

Hülya Senöz, Nazan Tunoğlu
PMID: 12673003   DOI: 10.1248/cpb.51.444

Abstract

The pyrrolidine and morpholine enamines of cyclic ketones such as cyclohexanone and cyclopentanone were successfully diacetylated at alpha- and alpha'-positions with trichloroacetyl chloride using zinc catalyst. Morpholine enamines of the cyclic ketones gave acetylated morpholine in good yields besides the corresponding diacetylated cyclic enamines. When the same reactions were performed by using triethylamine without using zinc, monoacetylation products of the same enamines were synthesized.


Photochemical reaction monitoring by ultra-violet spectrophotometry

B Roig, E Touraud, O Thomas
PMID: 12477038   DOI: 10.1016/s1386-1425(02)00076-8

Abstract

Within the framework of the monitoring of the trichloroacetylchloride (TCAC) photosynthesis, ultra-violet (UV) spectrophotometry is proposed as a simple and rapid tool allowing, in real time, the control of the process efficiency. A good correlation has been obtained between the results acquired by this alternative method and the standard gas chromatography.


Interindividual variability in P450-dependent generation of neoantigens in halothane hepatitis

E Eliasson, I Gardner, H Hume-Smith, I de Waziers, P Beaune, J G Kenna
PMID: 9877205   DOI: 10.1016/s0009-2797(98)00081-7

Abstract

Halothane hepatitis occurs because susceptible patients mount immune responses to trifluoroacetylated protein antigens, formed following cytochrome P450-mediated bioactivation of halothane to trifluoroacetyl chloride. In the present study, an in vitro approach has been used to investigate the cytochrome P450 isozyme(s) which catalyze neoantigen formation and to explore the protective role of non-protein thiols (cysteine and reduced glutathione). Significant levels of trifluoroacetyl protein antigens were generated when human liver microsomes, and also microsomes from livers of rats pre-treated with isoniazid, phenobarbital or beta-naphtoflavone, were incubated with halothane plus a nicotinamide adenine dinucleotidephosphate (NADPH) generating system. Immunoblotting studies revealed that the major trifluoroacetyl antigens expressed in vitro exhibited molecular masses of 50-55 kDa and included 60 and 80 kDa neoantigens recognized by antibodies from patients with halothane hepatitis. Much lower concentrations of halothane were required to produce maximal antigen generation in isoniazid-induced rat microsomes, as compared with phenobarbital or isosafrole-induced microsomes (0.5 vs 12.5 microl/ml). In isoniazid-induced microsomes, antigen generation was inhibited > 90% by the nucleophiles cysteine and glutathione and by the CYP2E1-selective inhibitors diallylsulfide and p-nitrophenol, but was unaffected by inhibitors of other P450 isozymes (furafylline, sulfaphenazole or triacetyloleandomycin). Neoantigen formation in six human liver microsomal preparations was inhibited in the presence of diallylsulfide, but not by furafylline, sulfaphenazole or triacetyloleandomycin, and exhibited marked variability which correlated with CYP2E1 levels. These results suggest that the balance between metabolic bioactivation by CYP2E1 and detoxication of reactive metabolites by cellular nucleophiles could be an important metabolic risk factor in halothane hepatitis.


Mutagenicity of dichloroacetylene and its degradation products trichloroacetyl chloride, trichloroacryloyl chloride and hexachlorobutadiene

D Reichert, T Neudecker, U Spengler, D Henschler
PMID: 6339907   DOI: 10.1016/0165-1218(83)90149-0

Abstract

Dichloroacetylene (DCA) is a highly reactive compound that decomposes rapidly in contact with air into a series of chlorinated aliphatic hydrocarbons (e.g., phosgene, trichloroacetyl chloride, trichloroacryloyl chloride and hexachlorobutadiene). Experiments were performed to compare the mutagenic properties of DCA and its degradation products on the histidine-dependent tester strains TA98 and TA100 of Salmonella typhimurium. In these experiments, DCA vapour was streamed under analytical control through the bacterial suspensions. DCA is soluble in aqueous solution and was stable under the experimental steady-state conditions of the bacterial exposure. There is a linear correlation between the supply of DCA vapour and solubilized DCA in the range of 1000 and 16 000 ppm. Mutagenic response was observed with strain TA100 if the bacteria were suspended in Oxoid medium. No mutagenicity could be detected with strain TA98. DCA mixtures with acetylene, as used as stabilizer for animal experiments, were not mutagenic in either bacterial strain, irrespective of the presence or absence of S9 mix in the cell suspension. One of the degradation products of DCA, trichloroacryloyl chloride, showed pronounced mutagenic properties with and without drug-metabolizing enzymes. Other degradation products of DCA, such as trichloroacetyl chloride and hexachlorobutadiene, were not mutagenic, either in the presence or absence of liver homogenate.


Developmental toxicity of trichloroethylene, tetrachloroethylene and four of their metabolites in rat whole embryo culture

A M Saillenfait, I Langonné, J P Sabaté
PMID: 8773178   DOI: 10.1007/BF02733666

Abstract

The embryotoxicity of trichloroethylene (TRI), tetrachloroethylene (PER), and of four of their oxidative metabolites i.e. trichloroacetic acid, dichloroacetic acid, chloral hydrate, and trichloroacetyl chloride, was studied in vitro, using the rat whole embryo culture system. Embryos from Sprague-Dawley rats were explanted on gestational day 10 (plug day = day 0) and cultured for 46 h in the presence of the test chemical. All of the tested chemicals produced concentration-dependent decreases in growth and differentiation and increases in the incidence of morphologically abnormal embryos. TRI and PER produced qualitatively similar patterns of abnormalities, while TRI and/or PER metabolites, each elicited clearly distinguishable dysmorphogenic profiles. The presence of hepatic microsomal fractions in the culture medium produced marked decreases in TRI- and PER-induced embryotoxic effects, including mortality, severity of malformations, and delayed growth and differentiation.


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